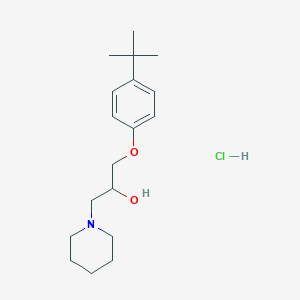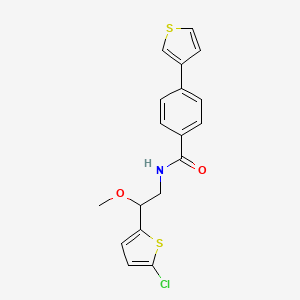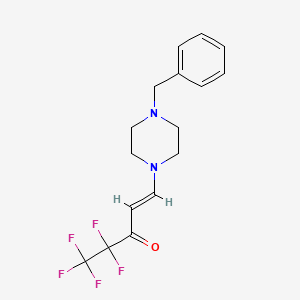![molecular formula C15H14N4O B2957384 4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1049139-14-1](/img/structure/B2957384.png)
4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of similar compounds often involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Sodium borohydride is a powerful reducing agent used for the reduction of different functional groups .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy . Single crystal X-ray diffraction is also used to provide unambiguous evidence for the structure of the synthesized product .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve intermolecular hydrogen bonding . The tautomeric equilibrium is an important aspect of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques such as IR, 1D and 2D NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One notable application of 4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline derivatives is in the field of corrosion science. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been shown to be an effective corrosion inhibitor for mild steel in hydrochloric acid medium. This compound exhibits inhibition efficiency up to 98% at a concentration of 3×10−4 M, acting as a mixed inhibitor affecting both cathodic and anodic corrosion currents. Its adsorption on the steel surface obeys Langmuir’s isotherm, indicating strong chemisorption (Bentiss et al., 2009).
Antimicrobial Activities
Another significant application is in the synthesis of novel 1,2,4-triazole derivatives for antimicrobial activities. These compounds have been synthesized from various ester ethoxycarbonylhydrazones with primary amines and tested for their antimicrobial activities, showing good to moderate activities against test microorganisms (Bektaş et al., 2007).
Photoluminescent Materials
4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline derivatives have been utilized in the synthesis of photoluminescent copper(I) complexes. These complexes exhibit long-lived photoluminescence with colors ranging from yellow to red-orange, showcasing potential applications in photoluminescent materials and electronic devices (Manbeck, Brennessel, & Eisenberg, 2011).
Wirkmechanismus
Target of action
The compound contains a 1,2,4-triazole ring, which is a common feature in many bioactive compounds . These compounds often interact with various biological targets, such as enzymes or receptors, but the specific targets would depend on the exact structure and properties of the compound.
Mode of action
The mode of action would depend on the specific biological target. For example, if the compound were to interact with an enzyme, it might inhibit the enzyme’s activity, leading to changes in a biochemical pathway .
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound were to inhibit a key enzyme in a cancer cell, it might lead to cell death .
Safety and Hazards
Zukünftige Richtungen
The future directions of research involving similar compounds often focus on their potential therapeutic applications. For example, triazole derivatives have been confirmed to have antimicrobial, antioxidant, and antiviral potential . They are also important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
Eigenschaften
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-13-8-4-11(5-9-13)15-17-14(18-19-15)10-2-6-12(16)7-3-10/h2-9H,16H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUVMZIBGVZNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide](/img/structure/B2957304.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2957305.png)



![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2957314.png)
![rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans](/img/structure/B2957315.png)





![N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957324.png)